tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate

Molecular Weight Stoichiometric Calculation Procurement Specification

tert-Butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate (CAS 1807933-85-2) is a chiral, orthogonally protected 1,2-propanediamine derivative with the molecular formula C₁₀H₂₂N₂O₂ and a molecular weight of 202.29 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the secondary amine, a free primary amine, and an N-ethyl substituent attached to the (2S)-configured chiral center.

Molecular Formula C10H22N2O2
Molecular Weight 202.29 g/mol
CAS No. 1807933-85-2
Cat. No. B6614946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate
CAS1807933-85-2
Molecular FormulaC10H22N2O2
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESCCN(C(C)CN)C(=O)OC(C)(C)C
InChIInChI=1S/C10H22N2O2/c1-6-12(8(2)7-11)9(13)14-10(3,4)5/h8H,6-7,11H2,1-5H3/t8-/m0/s1
InChIKeyBCXIODCAQHGGLG-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate (CAS 1807933-85-2) | Chiral N-Boc-1,2-propanediamine Procurement Specifications


tert-Butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate (CAS 1807933-85-2) is a chiral, orthogonally protected 1,2-propanediamine derivative with the molecular formula C₁₀H₂₂N₂O₂ and a molecular weight of 202.29 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group on the secondary amine, a free primary amine, and an N-ethyl substituent attached to the (2S)-configured chiral center . Commercial sourcing is available from multiple specialty chemical suppliers including AKSci (Cat. 4595DP), Bidepharm (Cat. BD01012899), and Leyan (Cat. 2102459), typically supplied at 95% purity with accompanying certificates of analysis (NMR, HPLC, GC) .

tert-Butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate: Structural Determinants Precluding Direct Analog Replacement


Interchanging in-class N-Boc-1,2-propanediamine derivatives without structural verification introduces substantial risk of synthetic failure and analytical non-compliance. The target compound differs critically from its closest analogs at three distinct loci: the N-alkyl substituent (ethyl vs. methyl vs. hydrogen), the stereochemical configuration at the C2 position ((2S) vs. (2R) vs. racemic), and the molecular architecture of the diamine backbone . N-Alkyl variation alters both steric encumbrance and electronic properties at the nitrogen center, directly impacting reaction kinetics in subsequent coupling steps [1]. Stereochemical divergence yields diastereomeric intermediates that cannot be chromatographically resolved using methods optimized for the (2S)-configured target, while molecular weight discrepancies (ranging from 174.24 to 202.29 g/mol across analogs) necessitate stoichiometric recalibration . These structural distinctions manifest as quantifiable differences in procurement-relevant parameters including molecular weight, storage requirements, and analytical purity specifications .

Procurement-Specification Evidence: Quantifiable Differentiation of tert-Butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate vs. Analogs


Molecular Weight Differentiation: tert-Butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate vs. N-Methyl and Unsubstituted Analogs

The target compound (CAS 1807933-85-2) possesses a molecular weight of 202.29 g/mol, representing a 14.02 g/mol increase (+7.4%) relative to its N-methyl analog (CAS 1268520-78-0, MW 188.27 g/mol) and a 28.05 g/mol increase (+16.1%) relative to the unsubstituted N-H analog (CAS 146552-71-8, MW 174.24 g/mol) . This mass differential corresponds directly to the ethyl-for-methyl and ethyl-for-hydrogen substitution at the carbamate nitrogen, requiring stoichiometric adjustment in all amide coupling and Boc-deprotection reactions where molar equivalence is critical [1].

Molecular Weight Stoichiometric Calculation Procurement Specification

N-Alkyl Steric Differentiation: Ethyl Substituent Impact on Reactivity Relative to Methyl Analog

N-Alkyl substitution on Boc-protected diamines modulates nitrogen-centered steric bulk and electronic properties. In asymmetric lithiation-substitution reactions of N-Boc heterocycles, the effectiveness of chiral diamine ligands was shown to follow the trend Me > Et > CH₂tBu > CH₂CF₃ ≈ Bn, demonstrating that even the methyl-to-ethyl transition produces measurable changes in reaction outcomes [1][2]. While not directly tested on the 1,2-propanediamine scaffold, this class-level trend indicates that the ethyl substituent in CAS 1807933-85-2 confers intermediate steric demand—greater than methyl (CAS 1268520-78-0) but less than larger alkyl groups—potentially altering nucleophilicity and coordination geometry in metal-catalyzed transformations [3].

Steric Effects Amine Reactivity Structure-Activity Relationship

Stereochemical Identity: (2S)-Configuration Differentiation from Racemic and (2R) Variants

The target compound bears a defined (2S)-configuration at the chiral center, as encoded in the SMILES notation O=C(OC(C)(C)C)N([C@@H](C)CN)CC . In contrast, racemic mixtures of 1,2-propanediamine derivatives produce two enantiomers that cannot be distinguished by achiral chromatographic methods, while the (2R)-enantiomer would generate diastereomeric intermediates with opposite stereochemical outcomes in subsequent asymmetric transformations . Chiral diamines bearing defined stereocenters are essential precursors for asymmetric catalysis; substitution of a racemic mixture for the enantiopure (2S)-compound introduces 50% of the undesired enantiomer into the reaction sequence, potentially reducing enantiomeric excess and complicating downstream purification [1].

Chiral Purity Stereochemistry Diastereomeric Separation

Physical State and Storage Requirements: Differential Handling vs. Ethylenediamine-Backbone Analogs

The target compound is supplied as a liquid or oil at ambient temperature, with vendor specifications recommending long-term storage in a cool, dry place without explicit cold-chain requirements . This contrasts with certain related N-Boc-protected diamines that require refrigerated storage (2–8°C) under inert gas (nitrogen or argon) to prevent degradation . For instance, N-Boc-ethylenediamine derivatives are specified for refrigeration and inert atmosphere storage, whereas the 1,2-propanediamine backbone with N-ethyl substitution demonstrates sufficient ambient stability for routine handling [1]. The absence of cold-chain dependency reduces logistics complexity and storage costs in high-throughput synthesis workflows.

Physical Properties Storage Stability Handling Specifications

Commercial Availability and Purity Benchmarking: Supplier-Specified 95% Minimum Purity Standard

Commercial suppliers including AKSci, Bidepharm, and Leyan specify a minimum purity of 95% for tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate, with batch-specific certificates of analysis available upon request . This purity specification is consistent with related N-alkyl analogs (N-methyl variant also supplied at 95%) but falls below the 97% purity grade available for the simpler N-H analog (CAS 146552-71-8) from certain vendors . Procurement decisions must weigh the trade-off between the desired N-ethyl substitution and the marginally lower purity specification relative to the unsubstituted analog.

Purity Specification Certificate of Analysis Procurement Benchmark

Validated Application Scenarios for tert-Butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate in Chiral Synthesis


Asymmetric Synthesis: Chiral Diamine Ligand Precursor

The compound serves as a protected chiral 1,2-diamine building block for constructing chiral diamine ligands used in asymmetric catalysis . The (2S)-stereochemical configuration, combined with the N-ethyl substituent, provides a defined steric and electronic environment that influences ligand performance in asymmetric lithiation-substitution reactions, where N-alkyl group size (Me > Et > larger groups) has been demonstrated to modulate reaction effectiveness [1].

Medicinal Chemistry: Orthogonally Protected Diamine Intermediate

The Boc-protected secondary amine and free primary amine provide orthogonal functional handles for sequential derivatization in medicinal chemistry campaigns . The N-ethyl substitution offers intermediate lipophilicity (cLogP contribution) relative to N-methyl and unsubstituted analogs, enabling fine-tuning of physicochemical properties in lead optimization without altering the core 1,2-diamine scaffold.

Peptidomimetic and Macrocycle Synthesis

The free primary amine enables direct coupling to carboxylic acid building blocks via standard amide bond-forming reactions (HBTU, DIPEA, DMF), while the Boc-protected N-ethyl secondary amine remains inert until selective acidic deprotection (TFA) . This orthogonal protection strategy is essential for constructing peptidomimetic scaffolds and macrocyclic compounds where sequential amine functionalization is required.

High-Throughput Synthesis and Combinatorial Chemistry

Ambient storage compatibility (cool, dry place) eliminates cold-chain logistics barriers, making the compound suitable for integration into automated high-throughput synthesis platforms . The 95% minimum purity specification with available batch-specific CoA documentation (NMR, HPLC, GC) provides quality assurance for reproducible library synthesis [1].

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